Molecular Weight Differential vs. Non‑Halogenated and Chloro Analogs Enables Facile Purification and Analytical Discrimination
The target compound’s molecular weight (392.27 g·mol⁻¹) is significantly higher than that of its non‑halogenated analog (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (MW 313.37 g·mol⁻¹) and distinguishable from the 4‑chlorobenzyl analog (MW ~347.8 g·mol⁻¹). This 78.9 g·mol⁻¹ mass increment relative to the benzyl analog facilitates chromatographic separation and mass‑spectrometric identification in complex reaction mixtures .
| Evidence Dimension | Molecular weight (monoisotopic) |
|---|---|
| Target Compound Data | 392.27 g·mol⁻¹ (C₁₄H₁₈BrNO₅S) |
| Comparator Or Baseline | (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: 313.37 g·mol⁻¹; (S)-3-Boc-4-(4-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide: ~347.8 g·mol⁻¹ |
| Quantified Difference | +78.9 g·mol⁻¹ vs benzyl analog; +44.5 g·mol⁻¹ vs 4‑chlorobenzyl analog (estimated) |
| Conditions | Calculated from molecular formula; verified by MS data in analogous cyclic sulfamidates [1] |
Why This Matters
The pronounced mass difference allows unambiguous LC‑MS tracking and simplifies purification of intermediates in multistep syntheses, reducing analytical ambiguity during scale‑up.
- [1] Posakony, J. J.; Grierson, J. R.; Tewson, T. J. New Routes to N‑Alkylated Cyclic Sulfamidates. J. Org. Chem. 2002, 67 (15), 5164–5169. DOI: 10.1021/jo0157019. View Source
